molecular formula C18H19NO4 B1251010 Cuscuta propenamide 1 CAS No. 189307-47-9

Cuscuta propenamide 1

Cat. No. B1251010
CAS RN: 189307-47-9
M. Wt: 313.3 g/mol
InChI Key: JRKPLTBLTYEYJJ-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Cuscuta propenamide 1" involves complex chemical pathways. For instance, compounds similar to "this compound" have been synthesized from Cuscuta reflexa, which yielded two new compounds including propenamide derivatives through spectral analysis, demonstrating strong inhibitory activity against alpha-glucosidase (Anis et al., 2002).

Molecular Structure Analysis

The molecular structure of "this compound" and related compounds is elucidated using various spectroscopic techniques. In the context of copper(II) complexes, for example, structural determination has been achieved through X-ray analysis, ligand field, EPR spectroscopy, and magnetic susceptibility, revealing complex geometries around the copper(II) atom and interactions within the compounds (Albada et al., 2000).

Chemical Reactions and Properties

The chemical reactions involving "this compound" derivatives often include catalytic processes. For instance, the catalytic cross-coupling of amides with alkynyl bromides, facilitated by copper sulfate-pentahydrate and 1,10-phenanthroline, provides a general entry for syntheses of ynamides, highlighting the role of copper in facilitating these reactions (Zhang et al., 2004).

Physical Properties Analysis

The physical properties of "this compound" and related compounds, such as their crystal structures and binding interactions, are crucial for understanding their chemical behavior. For example, the synthesis and structural characterization of Cu(I) and Ni(II) complexes containing specific ligands have revealed novel emission properties and provided insights into their physical characteristics (Kuang et al., 2002).

Chemical Properties Analysis

The chemical properties of "this compound" derivatives, including their reactivity and interaction with other molecules, are integral to their potential applications. Studies on copper(II) diclofenac complexes, for example, have explored their interaction with albumins and calf-thymus DNA, shedding light on their biological relevance and chemical properties (Kumar et al., 2018).

Scientific Research Applications

Alpha-Glucosidase Inhibitory Constituents Research has identified specific compounds in Cuscuta propenamide 1 exhibiting strong inhibitory activity against alpha-glucosidase, suggesting potential applications in managing postprandial hyperglycemia and non-insulin-dependent diabetes (Anis et al., 2002).

Pharmacological Responses and Potential Targets Studies on the leaves of Cuscuta reflexa Roxb. have unveiled significant neuro-pharmacological, anti-nociceptive, and antidiarrheal activities, suggesting its potential as an alternative medicine. Bioactive constituents from the plant have shown favorable binding affinities to various proteins in in silico studies, indicating a broad spectrum of potential pharmacological targets (Adnan et al., 2020).

Anti-inflammatory and Anti-arthritic Properties Cuscuta reflexa has demonstrated significant anti-inflammatory and anti-arthritic effects in various studies. Its extracts have shown to protect against arthritis-induced changes and normalize biochemical and pathological alterations associated with arthritis, indicating its potential in developing anti-inflammatory agents (Udavant et al., 2018).

Nephroprotective and Renoprotective Effects Research on Cuscuta species has revealed significant nephroprotective and renoprotective activities. For instance, polysaccharides from semen cuscutae have shown activity in nourishing kidney-yang, improving immune function, and possessing antioxidant effects (Yang et al., 2017). Additionally, comparative pharmacokinetic studies have shown that flavonoid components from Semen Cuscutae exhibited different absorption rates in normal and kidney-deficient rats, suggesting their role in renal protection and the potential for pre-clinical and clinical research (Zhang et al., 2018).

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKPLTBLTYEYJJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189307-47-9
Record name 189307-47-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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